BenchChemオンラインストアへようこそ!

2,3-Dihydrofuro[2,3-B]pyridin-3-amine

Medicinal Chemistry Building Block Heterocycle

Select 2,3-Dihydrofuro[2,3-B]pyridin-3-amine as a validated kinase inhibitor scaffold. This furo[2,3-b]pyridine core is a privileged isostere for 7-azaindole with demonstrated IRAK4 inhibition at 7.3 nM. The reactive 3-position amine enables rapid SAR exploration. Procure 90% purity grade to streamline downstream purification.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 870061-94-2
Cat. No. B1426248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrofuro[2,3-B]pyridin-3-amine
CAS870061-94-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)N=CC=C2)N
InChIInChI=1S/C7H8N2O/c8-6-4-10-7-5(6)2-1-3-9-7/h1-3,6H,4,8H2
InChIKeyFVFOKJAXSFMXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrofuro[2,3-B]pyridin-3-amine (CAS 870061-94-2): Core Structure and Procurement Essentials


2,3-Dihydrofuro[2,3-B]pyridin-3-amine is a nitrogen-containing heterocyclic compound that serves as a fundamental building block within the furo[2,3-b]pyridine class. It is defined by its fused bicyclic system comprising a dihydrofuran ring and a pyridine ring, with a reactive primary amine at the 3-position . This core structure is a recognized privileged scaffold in medicinal chemistry, particularly valued as an isosteric replacement for 7-azaindole in kinase inhibitor design and as a key pharmacophore in various therapeutic programs .

Why Simple Substitution of 2,3-Dihydrofuro[2,3-B]pyridin-3-amine is Not Recommended in Drug Discovery Programs


Substituting 2,3-Dihydrofuro[2,3-B]pyridin-3-amine with a generic furopyridine or other dihydrofuropyridine analog is a high-risk strategy due to the extreme sensitivity of biological activity to subtle structural modifications within this scaffold. While the core furo[2,3-b]pyridine structure has demonstrated promise across multiple therapeutic areas, including oncology and inflammation, the specific substitution pattern—particularly the presence and position of the reactive amine—drastically alters binding kinetics, selectivity, and downstream pharmacology [1]. As detailed in the quantitative evidence below, even minor changes can shift a compound from a potent inhibitor to an inactive or promiscuous binder, undermining the validity of medicinal chemistry campaigns and leading to significant waste of procurement and synthesis resources [2].

Quantitative Differential Performance of 2,3-Dihydrofuro[2,3-B]pyridin-3-amine Against Key Comparators


Structural Uniqueness and Procurement Purity: Direct Comparison with Furo[2,3-b]pyridin-3-amine

2,3-Dihydrofuro[2,3-B]pyridin-3-amine offers a distinct synthetic handle compared to its fully aromatic analog, Furo[2,3-b]pyridin-3-amine. The dihydrofuran ring provides an extra degree of saturation that can be leveraged for unique transformations, while the primary amine at the 3-position remains available for further derivatization. Procurement purity is a critical differentiator; this compound is commercially available with a verified purity of 90% , whereas Furo[2,3-b]pyridin-3-amine is often supplied without a specified purity [1].

Medicinal Chemistry Building Block Heterocycle

Scaffold Versatility: Validated Performance in Advanced IRAK4 Inhibitor Lead Optimization

Derivatives of the 2,3-Dihydrofuro[2,3-B]pyridin-3-amine scaffold have been successfully advanced to potent, orally bioavailable IRAK4 inhibitors, demonstrating the core's utility in demanding medicinal chemistry contexts. A key example is Compound 38, which exhibited an IC50 of 7.3 nM against IRAK4, with a dramatically improved clearance of 12 ml/min/kg and oral bioavailability of 21% [1]. In contrast, an earlier lead compound (21) from the same series, also based on this scaffold, showed a clearance of 43 ml/min/kg and an oral bioavailability of only 1.6% [2]. This progression highlights the scaffold's amenability to rational optimization and its capacity to yield drug-like molecules.

Inflammation Autoimmune Disease Kinase Inhibitor

Expanded Kinase Targeting: FAK Inhibition with Nanomolar Potency

The furo[2,3-b]pyridine core, of which 2,3-Dihydrofuro[2,3-B]pyridin-3-amine is a direct progenitor, has been validated as a potent scaffold for inhibiting Focal Adhesion Kinase (FAK). Compounds 4a and 4c, derived from this core, displayed potent FAK inhibitory activity with IC50 values of 54.96 nM and 50.98 nM, respectively [1]. In contrast, many other kinase inhibitor scaffolds, such as certain thieno[2,3-b]pyridines, have shown significantly lower potency in similar assays, with IC50 values in the micromolar range [2]. This confirms that the furo[2,3-b]pyridine framework, accessible via the target amine, is a privileged structure for achieving high-affinity kinase binding.

Oncology Focal Adhesion Kinase Anti-proliferative

Optimal Deployment Scenarios for 2,3-Dihydrofuro[2,3-B]pyridin-3-amine in Scientific and Industrial Workflows


Lead Optimization in Autoimmune and Inflammatory Disease Programs

Medicinal chemistry teams targeting IRAK4 or related kinases should prioritize 2,3-Dihydrofuro[2,3-B]pyridin-3-amine as a starting material. The scaffold has been successfully optimized to yield potent, orally bioavailable inhibitors with favorable ADME profiles, as demonstrated by Compound 38 (IRAK4 IC50 = 7.3 nM, oral F = 21% in mice) [1]. This established SAR path significantly de-risks early-stage programs compared to exploring an unvalidated heterocyclic core.

Building a Diverse Kinase Inhibitor Library

For organizations building a targeted library of kinase inhibitors, 2,3-Dihydrofuro[2,3-B]pyridin-3-amine provides a high-value, readily derivatizable core. Its validated potency against FAK (IC50 ~50 nM) [2] and its structural similarity to 7-azaindole, a well-known kinase hinge binder, make it an ideal template for creating focused arrays with a high probability of generating active hits across multiple kinases.

Synthesis of Advanced Intermediates with Verified Purity

Process chemists and CROs requiring a reliable building block for complex syntheses should procure the 90% purity grade of 2,3-Dihydrofuro[2,3-B]pyridin-3-amine . The verified purity reduces the risk of side reactions and simplifies purification of downstream products, leading to more predictable and cost-effective synthetic routes. Its dihydrofuran ring also provides a unique handle for further functionalization not available in its fully aromatic counterpart.

HIV Protease Inhibitor Pharmacophore Development

Research groups focused on antiviral drug discovery, particularly HIV protease inhibitors, can utilize 2,3-Dihydrofuro[2,3-B]pyridin-3-amine as an entry point to the furo[2,3-b]pyridine pharmacophore. This core is a known key component of the HIV protease inhibitor L-754,394, underscoring its established relevance in antiviral therapy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrofuro[2,3-B]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.